molecular formula C21H29N3O B2749448 Disopyramide-d5 CAS No. 1309283-08-6

Disopyramide-d5

Cat. No.: B2749448
CAS No.: 1309283-08-6
M. Wt: 344.514
InChI Key: UVTNFZQICZKOEM-HCNOYMLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disopyramide-d5 is a deuterated form of disopyramide, an antiarrhythmic medication primarily used to treat ventricular tachycardia. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. Disopyramide itself is a sodium channel blocker and is classified as a Class 1a anti-arrhythmic agent .

Mechanism of Action

Target of Action

Disopyramide is a Class 1A antiarrhythmic agent . It primarily targets the sodium channels in the heart . These channels play a crucial role in the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent .

Mode of Action

Disopyramide interacts with its targets by interfering directly with the depolarization of the cardiac membrane . This interference serves as a membrane-stabilizing agent . It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Biochemical Pathways

Disopyramide affects several biochemical pathways. At therapeutic plasma levels, it shortens the sinus node recovery time and lengthens the effective refractory period of the atrium . It has a minimal effect on the effective refractory period of the AV node . It does prolong conduction in accessory pathways .

Pharmacokinetics

Disopyramide has high bioavailability . It is metabolized in the liver, primarily by CYP3A4 . The elimination half-life varies from 4.5 to 9 hours, and it can be even longer in cases of renal failure or myocardial infarction . Approximately 50% of the parent drug is excreted unchanged . It has a variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .

Result of Action

The molecular and cellular effects of Disopyramide’s action are significant. It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Biochemical Analysis

Biochemical Properties

Disopyramide-d5 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly those involved in cardiac function. It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by shortening the sinus node recovery time, lengthening the effective refractory period of the atrium, and having a minimal effect on the effective refractory period of the AV node . It also has little effect on AV-nodal and His-Purkinje conduction times or QRS duration .

Molecular Mechanism

The mechanism of action of this compound involves inhibiting the fast sodium channels, similar to procainamide and quinidine . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, thereby decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .

Temporal Effects in Laboratory Settings

This compound is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction .

Metabolic Pathways

This compound is metabolized in the liver, specifically through CYP3A4-mediated processes . Approximately 50 percent of the parent drug is excreted unchanged .

Transport and Distribution

This compound is distributed throughout the extracellular body water and is not extensively bound to tissues . It is equally distributed between plasma and erythrocytes .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disopyramide-d5 involves the incorporation of deuterium atoms into the disopyramide molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in disopyramide with deuterium atoms using deuterated solvents and catalysts under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule during the formation of the disopyramide structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials to ensure the consistent incorporation of deuterium atoms. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Disopyramide-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The molecule can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Disopyramide-d5 has several scientific research applications, including:

Comparison with Similar Compounds

    Quinidine: Another Class 1a anti-arrhythmic agent with similar sodium channel blocking properties.

    Procainamide: Also a Class 1a anti-arrhythmic drug with comparable effects on cardiac cells.

    Amiodarone: A Class 3 anti-arrhythmic agent with broader effects on multiple ion channels.

Uniqueness: Disopyramide-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and drug interaction research. The deuterium atoms offer stability and allow for precise tracing in metabolic studies, making it a valuable tool in both clinical and research settings .

Biological Activity

Disopyramide-d5 is a deuterated analog of disopyramide, a class IA antiarrhythmic drug primarily used for the treatment of ventricular and supraventricular rhythm disturbances. The deuterated form, this compound, is particularly valuable in pharmacokinetic studies due to its stable isotope labeling, which allows for tracing metabolic pathways and understanding drug interactions without altering the compound’s biological activity.

This compound exerts its pharmacological effects through several mechanisms:

  • Sodium Channel Blockade : It inhibits fast sodium channels in cardiac myocytes, which decreases sodium permeability during Phase 0 of the cardiac action potential. This results in a reduced inward sodium current, effectively prolonging the action potential duration and increasing the threshold for excitation .
  • Negative Inotropic Effect : The compound has significant negative inotropic effects, which means it decreases the force of cardiac contraction. This property is beneficial in conditions like hypertrophic cardiomyopathy (HCM), where it helps alleviate left ventricular outflow tract (LVOT) obstruction by reducing myocardial contractility .
  • Electrophysiological Effects : this compound has been shown to lengthen the effective refractory period of the atrium while minimally affecting the atrioventricular (AV) node. This selective action aids in managing arrhythmias without excessively prolonging conduction times.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various populations:

  • Hypertrophic Cardiomyopathy : In patients with obstructive HCM, disopyramide significantly reduces LVOT gradients and improves functional class as measured by the New York Heart Association (NYHA) scale. A study reported a reduction in LVOT gradient from 75 ± 33 mmHg to 40 ± 32 mmHg in 66% of treated patients .
  • Case Studies : A case report highlighted disopyramide's role in managing severe arrhythmias, showcasing its effectiveness even in patients resistant to other treatments. The drug was effective in 60% of cases where beta-blockers failed .

Pharmacokinetics

This compound undergoes hepatic metabolism primarily via CYP3A4, with about 50% excreted unchanged. Its pharmacokinetic profile is altered in patients with renal impairment, necessitating dose adjustments due to prolonged half-life ranging from 14 to 43 hours compared to 6 to 8 hours in healthy individuals .

Research Applications

The stable isotope nature of this compound makes it suitable for various research applications:

  • Pharmacokinetic Studies : It aids in tracing metabolic pathways and understanding drug interactions.
  • Drug Interaction Studies : this compound provides insights into how disopyramide interacts with other medications, enhancing safety profiles during polypharmacy situations.
  • Biological Research : It is utilized in studies investigating cardiac arrhythmias and helps elucidate the mechanisms underlying disopyramide's therapeutic effects .

Summary Table of Biological Activity

Property Description
Mechanism of Action Inhibits fast sodium channels; negative inotropic effect; prolongs action potential duration
Clinical Use Effective in treating ventricular and supraventricular arrhythmias; particularly useful in hypertrophic cardiomyopathy
Pharmacokinetics Metabolized by CYP3A4; half-life varies with renal function (6-8 hours in healthy adults; longer in renal impairment)
Research Applications Used for pharmacokinetic studies, drug interaction analysis, and biological research on cardiac function and arrhythmias

Properties

IUPAC Name

4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTNFZQICZKOEM-HCNOYMLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.